BenchChemオンラインストアへようこそ!

1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

Antiallergic Mast cell stabilization Passive cutaneous anaphylaxis

BRL 22321 (free base) combines mast cell stabilization with direct smooth muscle relaxation—a dual mechanism absent from DSCG and theophylline. It inhibits histamine release in human leukocytes and hyperimmune guinea pig lung where DSCG is inactive, and is a more potent PDE inhibitor than theophylline. The 6,7-dimethyl substitution is essential for activity; unsubstituted or N-methylated analogs lose potency. BRL 22321 is orally active in rat PCA models, enabling chronic oral dosing studies impossible with intravenous DSCG. Ideal as a dual-mechanism positive control for antiallergic screening and PDE/mast cell research.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 72364-91-1
Cat. No. B1667800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
CAS72364-91-1
Synonyms4,9-dihydro-6,7-dimethyl-4,9-dioxo-1H-naphtho(2,3-d)-v-triazole
BRL 22321
BRL 22321, sodium salt
BRL-22321
BRL-22321A
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=O)C3=NNN=C3C2=O
InChIInChI=1S/C12H9N3O2/c1-5-3-7-8(4-6(5)2)12(17)10-9(11(7)16)13-15-14-10/h3-4H,1-2H3,(H,13,14,15)
InChIKeyACMSQMLLTIBBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRL 22321 (CAS 72364-91-1): Differentiated Mast Cell Stabilizer and Smooth Muscle Relaxant for Antiallergic Pharmacology Research


1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl- (CAS 72364-91-1), commonly referenced as BRL 22321 (free base) or BRL-22321A (sodium salt), is a synthetic small-molecule (MW 227.22; C₁₂H₉N₃O₂) belonging to the 4,9-dihydro-4,9-dioxo-1H-naphtho[2,3-d]-v-triazole class . First disclosed by Beecham Pharmaceuticals in the late 1970s and protected under patent EP0002310B1 , BRL 22321 was rationally designed to incorporate structural elements of both disodium cromoglycate (DSCG) and theophylline, yielding a compound that simultaneously exhibits mast cell stabilizing activity and direct smooth muscle relaxant properties . The 6,7-dimethyl substitution pattern was identified as the most potent among a series of analogs evaluated in the rat passive cutaneous anaphylaxis (PCA) screen, leading to its selection as a preclinical development candidate for antiasthmatic indications .

Why BRL 22321 (72364-91-1) Cannot Be Replaced by Disodium Cromoglycate, Theophylline, or Unsubstituted Naphthotriazoledione Analogs


Attempting to substitute BRL 22321 with disodium cromoglycate (DSCG), theophylline, or the unsubstituted parent naphthotriazoledione scaffold introduces functional deficits that directly compromise experimental outcomes in antiallergic pharmacology models. DSCG lacks smooth muscle relaxant activity entirely and is inactive in several histamine release systems where BRL 22321 demonstrates measurable efficacy, including anti-IgE-induced release from human leukocytes and antigen-induced release from hyperimmune guinea pig lung . Theophylline provides smooth muscle relaxation but is a weaker mast cell stabilizer and a less potent phosphodiesterase (PDE) inhibitor than BRL 22321 . Within the naphthotriazoledione series itself, the 6,7-dimethyl substitution is critical: Buckle et al. (1983) demonstrated that N-methylated derivatives lose activity entirely in the rat PCA screen, and the unsubstituted parent compound was not among the most potent analogs selected for further development . Furthermore, DSCG is poorly orally bioavailable and requires intravenous or inhaled administration, whereas BRL 22321 is active by the oral route in the rat PCA model, representing a practical advantage for in vivo experimental designs that require oral dosing .

BRL 22321 (72364-91-1) Quantitative Differentiation Evidence Against Comparators


Rat PCA In Vivo Potency: BRL 22321 Outperforms Disodium Cromoglycate by Intravenous Route

In the rat passive cutaneous anaphylaxis (PCA) model—the primary screening assay for antiallergic mast cell stabilizers—BRL 22321 (6,7-dimethyl derivative) was the most potent compound within the 4,9-dihydro-4,9-dioxo-1H-naphtho[2,3-d]-v-triazole series and was 'noticeably more potent than disodium cromoglycate' (DSCG) when both were administered by the intravenous route . Buckle et al. evaluated a short series of analogs; all active compounds except the two N-methylated derivatives showed activity, with the symmetrical 6,7-dimethyl compound (BRL 22321) and its 5-nitro derivative exhibiting the highest potency, leading to selection of BRL 22321 for further preclinical development as a potential antiasthmatic drug . Spicer et al. subsequently confirmed that BRL 22321 was more potent than DSCG as an inhibitor of rat PCA and passive peritoneal anaphylaxis (PPA) .

Antiallergic Mast cell stabilization Passive cutaneous anaphylaxis IgE-mediated hypersensitivity

Smooth Muscle Relaxation: BRL 22321 Possesses a Pharmacological Property Absent from Disodium Cromoglycate

A critical differentiating feature of BRL 22321 is its intrinsic smooth muscle relaxant activity, which DSCG entirely lacks. Spicer et al. demonstrated that BRL 22321 relaxed histamine-elevated tone in guinea pig lung strip and tracheal spiral preparations at doses where theophylline produced a dose-dependent response . In contrast, DSCG 'had little activity over the same dose range or at higher doses' . BRL 22321 also reduced increased airways resistance in the anaesthetized guinea pig produced by 5-hydroxytryptamine (5-HT) or histamine, although at somewhat higher doses than those at which theophylline was active . This dual pharmacophore—simultaneously providing mast cell stabilization (shared with DSCG) and direct smooth muscle relaxation (shared with theophylline)—is unique among the comparator compounds. BRL 22321 was confirmed not to be an antagonist of acetylcholine, histamine, 5-HT, or SRS-A on isolated guinea pig ileum, indicating that its smooth muscle relaxant effect is not mediated through simple receptor antagonism .

Smooth muscle relaxation Bronchodilation Guinea pig trachea Asthma models

PDE Inhibition: BRL 22321 Is More Potent Than Both DSCG and Theophylline Against Cyclic Nucleotide Phosphodiesterases

BRL 22321 demonstrates quantitative superiority over both DSCG and theophylline as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). Spicer et al. reported that 'BRL 22321 was more potent than DSCG and theophylline as an inhibitor of a cyclic adenosine and a cyclic guanosine monophosphate phosphodiesterase' . This is mechanistically significant because PDE inhibition elevates intracellular cAMP and cGMP levels, contributing both to mast cell stabilization (inhibition of mediator release) and to smooth muscle relaxation. Theophylline's clinical use as a bronchodilator is largely attributed to its PDE inhibitory activity; the finding that BRL 22321 exceeds theophylline's potency at this target suggests a more efficient mechanism for achieving both mast cell stabilization and bronchodilation through a shared enzymatic pathway.

Phosphodiesterase inhibition cAMP cGMP Signal transduction Antiallergic mechanism

Oral Bioavailability in Rat PCA: BRL 22321 Is Orally Active, in Contrast to Intravenous-Only DSCG

Spicer et al. demonstrated that BRL 22321 is active when administered orally in the rat PCA test, whereas DSCG is clinically and experimentally effective primarily by the inhaled or intravenous route due to negligible oral absorption . The paper further noted that a large intravenous dose of DSCG reduced the potency of subsequent intravenous doses of either DSCG or BRL 22321, suggesting that both compounds act through a common pathway . The oral activity of BRL 22321 represents a practical experimental advantage: oral dosing simplifies in vivo study designs, reduces animal stress associated with parenteral administration, and enables chronic dosing regimens that are impractical with intravenously administered DSCG.

Oral bioavailability In vivo pharmacology PCA model Route of administration

Efficacy in DSCG-Resistant Histamine Release Systems: Human Leukocyte and Hyperimmune Guinea Pig Lung

A critical differentiator for compound selection is BRL 22321's ability to inhibit histamine release in experimental systems where DSCG is inactive. Spicer et al. reported that BRL 22321 inhibited histamine release by antigen from chopped lung taken from hyperimmune guinea pigs and by anti-IgE from human leukocytes—two systems in which DSCG showed no inhibitory activity . In these DSCG-resistant systems, BRL 22321 was 'more potent than theophylline' . Additionally, in systems where both BRL 22321 and DSCG were active (antigen-induced histamine and SRS-A release from passively sensitized human lung fragments), the two compounds exhibited 'similar potencies' , indicating that BRL 22321 does not sacrifice DSCG-equivalent activity in DSCG-sensitive contexts while gaining activity in DSCG-resistant ones.

Histamine release Human leukocytes Anti-IgE DSCG-resistant Hyperimmune models

Structural Determinants of Potency: 6,7-Dimethyl Substitution Is Essential for Maximal Activity Within the Naphthotriazoledione Series

Within the 4,9-dihydro-4,9-dioxo-1H-naphtho[2,3-d]-v-triazole chemical series, the specific 6,7-dimethyl substitution pattern is not arbitrary but is the structural feature conferring maximal antiallergic potency. Buckle et al. synthesized and evaluated a short series of analogs in the rat PCA screen and reported that N-methylation of the triazole ring abolished activity entirely, while the symmetrical 6,7-dimethyl compound and its 5-nitro derivative were the most potent members of the series, both being 'noticeably more potent than disodium cromoglycate' . The unnitrated 6,7-dimethyl material (BRL 22321) was selected for further evaluation as a potential antiasthmatic drug . This SAR contrasts with structurally related but unsubstituted or differently substituted naphthotriazolediones, which lack the same potency profile. The broader naphthotriazoledione scaffold has been explored more recently for IDO1/TDO dual inhibition, but these applications involve 1-aryl substitution on the triazole ring—a structurally distinct series from BRL 22321's 6,7-dimethyl pattern—and have not been directly compared to BRL 22321 in head-to-head assays .

Structure-activity relationship Naphthotriazoledione SAR 6,7-dimethyl Triazole substitution

BRL 22321 (72364-91-1) Optimal Research Application Scenarios Based on Established Evidence


Preclinical Antiallergic Drug Discovery: Mast Cell Stabilizer Screening with Dual-Mechanism Comparator

BRL 22321 serves as a dual-mechanism positive control in mast cell stabilizer screening campaigns. Its established activity in the rat PCA model—where it outperforms DSCG —combined with smooth muscle relaxant properties absent from DSCG , makes it a uniquely informative benchmark. Screening programs evaluating novel antiallergic candidates can use BRL 22321 to assess whether lead compounds achieve both mast cell stabilization and direct bronchodilation, or only one of these activities. The compound's oral activity in the rat PCA model further allows its use as an oral positive control, a role DSCG cannot fulfill.

Mechanistic Studies of DSCG-Resistant Histamine Release Pathways in Human Leukocytes and Hyperimmune Tissue

BRL 22321 is uniquely suited for investigating histamine release mechanisms in experimental systems where DSCG is inactive. Spicer et al. demonstrated that BRL 22321 inhibits anti-IgE-induced histamine release from human leukocytes and antigen-induced release from hyperimmune guinea pig lung, whereas DSCG shows no activity in either system . Researchers studying IgE receptor signaling, mast cell degranulation pathways, or DSCG resistance mechanisms can employ BRL 22321 as a tool compound to dissect DSCG-sensitive vs. DSCG-insensitive components of the histamine release process. Its activity in both sensitive (human lung fragments) and resistant (leukocyte, hyperimmune lung) systems provides experimental continuity across diverse ex vivo models.

Phosphodiesterase Inhibition Research: Potency Benchmark Against Theophylline-Class PDE Inhibitors

For laboratories investigating PDE inhibition as a therapeutic strategy in allergic or respiratory disease, BRL 22321 offers a higher-potency alternative to theophylline at both cAMP-PDE and cGMP-PDE, as established by Spicer et al. . Its PDE inhibitory potency exceeding that of theophylline, combined with the mast cell stabilizing activity that theophylline lacks, positions BRL 22321 as a mechanistically informative probe for studying the intersection of PDE inhibition and mast cell biology. Researchers can use BRL 22321 to differentiate PDE-mediated from non-PDE-mediated contributions to mast cell stabilization and smooth muscle relaxation by comparing its effects to those of selective PDE inhibitors and DSCG.

In Vivo Oral Dosing Protocols for Chronic Antiallergic Efficacy Studies in Rodent Models

BRL 22321's demonstrated oral activity in the rat PCA model enables its use in chronic oral dosing protocols that are impractical with intravenously administered DSCG. This makes BRL 22321 the preferred mast cell stabilizer reference compound for subacute or chronic in vivo antiallergic studies requiring repeated oral administration, dietary admixture, or oral gavage over extended periods. Experimental designs investigating tolerance development, sustained efficacy, or combination therapy with oral agents can incorporate BRL 22321 as an orally bioavailable mast cell stabilizing comparator.

Quote Request

Request a Quote for 1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.